molecular formula C19H22N2O5S B4535584 2-methoxy-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide

2-methoxy-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B4535584
M. Wt: 390.5 g/mol
InChI Key: WOGCGUHVGQTULZ-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide is a chemical compound with a complex structure that includes a methoxy group, a methylphenyl group, a morpholine ring, and a sulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the sulfonylbenzamide core: This step involves the reaction of a suitable benzamide derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable halogenated benzamide derivative reacts with morpholine.

    Methoxylation and methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

2-methoxy-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(4-methoxyphenyl)-5-quinoxaline-2-yl-benzenesulfonamide
  • 2-Methoxy-N-(2-methoxy phenyl)-5-quinoxaline-2-yl-benzenesulfonamide

Uniqueness

2-methoxy-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility.

Properties

IUPAC Name

2-methoxy-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-3-5-15(6-4-14)20-19(22)17-13-16(7-8-18(17)25-2)27(23,24)21-9-11-26-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGCGUHVGQTULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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